molecular formula C18H21NO2 B5213537 N-(2,6-dimethylphenyl)-3-propoxybenzamide

N-(2,6-dimethylphenyl)-3-propoxybenzamide

Cat. No. B5213537
M. Wt: 283.4 g/mol
InChI Key: XJTMSPQTSJFNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-3-propoxybenzamide, commonly known as DprE1 inhibitor, is a potent drug candidate for the treatment of tuberculosis. This compound belongs to a class of drugs known as benzamides and has shown promising results in preclinical studies.

Mechanism of Action

N-(2,6-dimethylphenyl)-3-propoxybenzamide inhibits the activity of DprE1, an enzyme that is essential for the synthesis of the cell wall of Mycobacterium tuberculosis. Specifically, it inhibits the transfer of decaprenylphosphoryl-arabinose to the cell wall precursor, resulting in the inhibition of cell wall synthesis. This ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-propoxybenzamide has been shown to have a low toxicity profile and high selectivity for Mycobacterium tuberculosis. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-3-propoxybenzamide in lab experiments is its high selectivity for Mycobacterium tuberculosis. This makes it an attractive drug candidate for the treatment of tuberculosis. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-propoxybenzamide. One area of focus is the optimization of the synthesis method to improve the yield and efficiency of the process. Another area of focus is the development of new analogs of this compound with improved potency and selectivity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of tuberculosis. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-3-propoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenylamine, which is reacted with propionyl chloride to form N-(2,6-dimethylphenyl)propionamide. This intermediate is then reacted with 4-bromobenzoic acid to form N-(2,6-dimethylphenyl)-3-propoxybenzoic acid. Finally, this compound is converted into N-(2,6-dimethylphenyl)-3-propoxybenzamide by reacting it with thionyl chloride and propylamine.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-propoxybenzamide has been extensively studied for its potential as a drug candidate for the treatment of tuberculosis. It has been shown to be a potent inhibitor of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. Inhibition of DprE1 leads to the disruption of the cell wall synthesis of the bacteria, ultimately leading to its death. This compound has also been shown to have a low toxicity profile and high selectivity for Mycobacterium tuberculosis, making it an attractive drug candidate.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-11-21-16-10-6-9-15(12-16)18(20)19-17-13(2)7-5-8-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMSPQTSJFNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.